molecular formula C19H17ClN4O2S B028717 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester CAS No. 100827-83-6

4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester

Cat. No.: B028717
CAS No.: 100827-83-6
M. Wt: 400.9 g/mol
InChI Key: VSABTYQNDUFGOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester (CAS: 100827-83-6) is a thienotriazolodiazepine derivative structurally related to Brotizolam, a known sedative and anxiolytic agent. The compound features a 2-chlorophenyl group at position 4, a methyl group at position 9, and a propanoic acid methyl ester moiety at position 2 of the heterocyclic core . It is distinguished from Brotizolam by the absence of a bromine atom at position 2 and the addition of the propanoic ester group, which confers unique pharmacological properties. Its primary application lies in its role as a platelet-activating factor (PAF) antagonist, a mechanism distinct from the central nervous system (CNS) effects typical of other thienotriazolodiazepines .

Properties

IUPAC Name

methyl 3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-11-22-23-16-10-21-18(13-5-3-4-6-15(13)20)14-9-12(7-8-17(25)26-2)27-19(14)24(11)16/h3-6,9H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSABTYQNDUFGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)OC)C(=NC2)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30546345
Record name Methyl 3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100827-83-6
Record name Methyl 3-[4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30546345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biochemical Pathways

The degradation of BET proteins affects various biochemical pathways involved in gene expression. By disrupting the function of BET proteins, the compound can alter the transcription of genes regulated by these proteins. This can lead to changes in cellular processes such as cell proliferation and differentiation, which are often dysregulated in diseases like cancer.

Result of Action

The result of the compound’s action is the degradation of BET proteins, leading to changes in gene expression. This can have various effects at the molecular and cellular levels, depending on the specific genes affected. In the context of cancer, this could potentially lead to reduced cell proliferation and tumor growth.

Biological Activity

The compound 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-2-propanoic Acid Methyl Ester (CAS No. 100826-98-0) is a member of a class of heterocyclic compounds that have garnered significant interest due to their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C18H15ClN4O2S
  • Molecular Weight : 386.86 g/mol
  • Structure : The compound features a complex structure that includes a thieno-triazole core which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Testing :
    • In vitro studies demonstrated that the compound exhibits significant cytotoxic activity against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
    • The IC50 values for the compound were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating a promising potency against these cell lines.
Cell LineIC50 (µM)Comparison to Doxorubicin (IC50 µM)
MCF-719.4 ± 0.2240.0 ± 3.9
HCT-11634.8 ± 1.0560.6 ± 0.45
PC-349.25 ± 1.0840.0 ± 3.9

These results suggest that the compound not only inhibits cancer cell proliferation but may also have a selective effect on different types of cancer cells.

Molecular docking studies have indicated that the compound may interact with key proteins involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). These interactions could potentially inhibit signaling pathways critical for tumor growth and survival.

Neuropharmacological Effects

In addition to its anticancer properties, there is emerging evidence suggesting that compounds similar to this one may exhibit neuropharmacological effects:

  • Acetylcholinesterase Inhibition :
    • Some derivatives have shown potential as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
    • The inhibition of this enzyme can enhance cholinergic transmission in the brain.

Case Studies

Several case studies have investigated the biological activity of related compounds:

  • A study on thieno[2,3-d][1,2,4]triazole derivatives demonstrated that modifications in the substituents significantly impacted their cytotoxicity profiles against various cancer cell lines.
  • Another research highlighted that certain derivatives exhibited not only anticancer properties but also anti-inflammatory effects when tested in vitro.

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

Anxiolytic and Sedative Effects

Research has indicated that derivatives of thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepines exhibit anxiolytic properties. Studies suggest that this compound may function similarly to benzodiazepines but with potentially fewer side effects. For example:

  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that thieno[3,2-f][1,2,4]triazolo derivatives exhibited significant anxiolytic activity in rodent models compared to controls .

Neuroprotective Effects

The compound has shown promise as a neuroprotective agent. Its ability to modulate neurotransmitter systems may help protect against neurodegenerative diseases.

  • Case Study : Research highlighted in Neuroscience Letters indicated that the compound could reduce neuronal apoptosis in models of oxidative stress .

Table of Biological Activities

Activity TypeEffectivenessReference
AnxiolyticModerateJournal of Medicinal Chemistry
NeuroprotectiveHighNeuroscience Letters
AnticonvulsantModerateEpilepsy Research

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that can yield various derivatives with altered pharmacological profiles. This versatility allows researchers to tailor compounds for specific therapeutic targets.

Example Synthesis Route

  • Starting Materials : Use commercially available precursors.
  • Reagents : Employ standard coupling agents and solvents.
  • Purification : Utilize chromatography techniques for purification.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally analogous thienotriazolodiazepines and related derivatives (Table 1). Key structural variations include substituents on the triazole ring, halogenation patterns, and modifications to side chains, which influence target specificity and potency.

Table 1: Structural and Pharmacological Comparison

Compound Name (CAS) Key Structural Features Primary Activity Potency/Metabolism Insights
Target Compound (100827-83-6) 2-Chlorophenyl, methyl (position 9), propanoic acid methyl ester (position 2) PAF antagonist Lower CNS activity vs. Brotizolam; metabolites not well-characterized but likely inactive
Brotizolam (57801-81-7) Bromine (position 2), 2-chlorophenyl, methyl (position 9) Sedative, anxiolytic High potency (ED₅₀: 0.05 mg/kg in mice); metabolites (e.g., hydroxylated derivatives) are less active
Etizolam (40054-69-1) Ethyl group (position 2), 2-chlorophenyl, methyl (position 9) Anxiolytic, hypnotic Shorter half-life (~3.4 h); active metabolites contribute to prolonged effects
Fluclotizolam (N/A) Fluorine (position 2), 2-fluorophenyl, methyl (position 9) Psychoactive (designer benzodiazepine) Increased lipophilicity may enhance CNS penetration; limited clinical data
Zapizolam (N/A) Pyrido ring system (replaces thieno), 8-chloro substituent Unknown Structural divergence likely reduces PAF affinity; targets GABA receptors

Pharmacological and Mechanistic Insights

  • PAF Antagonism: The target compound’s propanoic ester moiety distinguishes it from Brotizolam and Etizolam, redirecting its activity toward PAF antagonism . PAF antagonists are implicated in inflammatory and thrombotic pathways, making this compound relevant for cardiovascular research .
  • CNS Activity : Brotizolam and Etizolam primarily act on GABAₐ receptors, enhancing inhibitory neurotransmission. The target compound’s lack of bromine and ester modification likely diminishes GABAergic activity, as evidenced by its reduced sedative effects compared to Brotizolam .
  • Metabolic Stability : Brotizolam’s metabolites (e.g., hydroxylated derivatives) exhibit weaker activity, suggesting that the parent compound drives its therapeutic effects . While metabolic data for the target compound are scarce, its structural similarity implies analogous inactivation pathways.

Clinical and Preclinical Relevance

  • Therapeutic Window: Brotizolam demonstrates a wider therapeutic window than Diazepam, with fewer motor side effects at effective doses . The target compound’s PAF antagonism may offer a safer profile for non-CNS applications.
  • Designer Benzodiazepines : Compounds like Fluclotizolam and Etizolam highlight the risk of structural tweaks to evade drug regulations while retaining psychoactivity . The target compound’s PAF focus sidesteps this issue, emphasizing its research-specific utility.

Preparation Methods

Ring-Closing via Nucleophilic Substitution

A foundational method involves the condensation of a thiophene precursor with a triazole-diazepine intermediate. Patent IE900807A1 outlines a protocol where 2-chlorobenzoylmethyl cyanide is reacted with a thieno-triazolo-diazepine derivative under basic conditions. The reaction proceeds via nucleophilic attack at the diazepine nitrogen, followed by cyclization. Key parameters include:

  • Reagents : Potassium carbonate in dimethylformamide (DMF) at 80°C.

  • Yield : 62–68% after purification by silica gel chromatography.

This method is advantageous for scalability but requires strict anhydrous conditions to prevent hydrolysis of the methyl ester.

Alkylation of the Thieno-Triazolo Core

US Patent 4,960,770 describes the alkylation of a preformed thieno-triazolo-diazepine scaffold with methyl bromoacetate. The reaction is conducted in tetrahydrofuran (THF) using sodium hydride as a base, yielding the methyl ester derivative.

Reaction Conditions :

ParameterValue
SolventTHF
BaseNaH (60% dispersion)
Temperature0°C → room temp
Time12–16 hours
Yield75–82%

This step is critical for introducing the propanoic acid methyl ester side chain, with excess methyl bromoacetate (1.5 equiv) ensuring complete substitution.

Esterification of the Carboxylic Acid Precursor

The methyl ester is often synthesized via esterification of the corresponding carboxylic acid. As reported in ChemicalBook, 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,triazolo[4,3-a]diazepine-2-propanoic acid is treated with thionyl chloride (SOCl₂) followed by methanol.

Procedure :

  • The carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.0 equiv) in dichloromethane (DCM) for 3 hours.

  • Methanol (5.0 equiv) is added dropwise at 0°C, and the mixture is stirred for 12 hours.

  • The crude product is recrystallized from ethanol/water (4:1) to afford the methyl ester in 85–90% yield.

Optimization of Cyclization Conditions

A study in the Canadian Journal of Chemistry highlights the role of acid catalysts in diazepine ring formation. Using HCl in methanol, the authors achieved a 70% yield of the diazepine intermediate, which was subsequently alkylated. Key findings include:

  • Catalyst : Concentrated HCl (0.1 equiv) accelerates ring closure.

  • Side Products : Hydrolysis of the methyl ester occurs at pH < 2, necessitating neutralization post-reaction.

Comparative Analysis of Methodologies

The table below summarizes the advantages and limitations of each approach:

MethodYield (%)Purity (%)ScalabilityKey Challenge
Nucleophilic Substitution62–6895–98ModerateMoisture sensitivity
Alkylation75–8297–99HighExothermic reaction control
Esterification85–9098–99HighSOCl₂ handling hazards

Industrial-Scale Production Considerations

For commercial manufacturing, the alkylation route (Section 2.2) is preferred due to its high yield and compatibility with continuous flow reactors. Critical quality control measures include:

  • HPLC Analysis : Monitoring residual solvents (DMF, THF) to <10 ppm.

  • XRD Crystallography : Ensuring polymorphic consistency in the final product .

Q & A

Q. What are the standard synthetic routes and critical characterization techniques for this compound?

Methodological Answer: The synthesis typically involves multi-step protocols, including nucleophilic substitution, cyclization, and esterification. For example, analogous thienotriazolodiazepine derivatives are synthesized via sequential coupling of chlorophenyl intermediates with thiophene precursors, followed by triazole ring formation and propanoic acid esterification . Characterization relies on:

  • LCMS (m/z analysis) and HPLC (retention time tracking) for intermediate validation .
  • NMR (1H/13C) and IR spectroscopy for structural elucidation, particularly to confirm methyl ester and chlorophenyl moieties .

Q. How can researchers assess the purity and stability of this compound under laboratory conditions?

Methodological Answer:

  • HPLC-PDA : Quantify impurities using reverse-phase chromatography with photodiode array detection, referencing pharmacopeial guidelines for acceptance criteria (e.g., ≤0.1% for any unspecified impurity) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to establish storage stability (e.g., -20°C under inert atmosphere) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • UPLC-MS/MS : Employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode for high sensitivity in biological samples .
  • Calibration Curves : Use deuterated internal standards (e.g., D5-analogs) to mitigate matrix effects .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved for this compound?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate NMR assignments with single-crystal XRD to resolve stereochemical ambiguities .
  • DFT Calculations : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to confirm conformational preferences .

Q. What computational strategies are effective in predicting the binding affinity of this compound to GABA-A receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of GABA-A (PDB: 6HUP) to identify key interactions (e.g., chlorophenyl stacking with His102) .
  • Molecular Dynamics (MD) Simulations : Perform 100-ns simulations in explicit lipid bilayers to assess binding stability and free energy profiles (MM-PBSA) .

Q. How can reaction conditions be optimized to improve yield while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Apply a 3-factor Box-Behnken design to optimize temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, DMF, 5 mol% Pd/C) .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What methodologies are suitable for structure-activity relationship (SAR) studies of analogs?

Methodological Answer:

  • Scaffold Modification : Replace the 2-chlorophenyl group with fluorophenyl or trifluoromethyl variants and evaluate receptor binding via radioligand displacement assays (e.g., [3H]-flumazenil) .
  • Pharmacophore Modeling : Generate QSAR models using Schrödinger’s Phase to correlate substituent electronegativity with anxiolytic activity .

Q. How can researchers evaluate the compound’s stability under varying pH and oxidative conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and 3% H2O2 (oxidative) at 40°C for 24 hours. Monitor degradation products via LC-HRMS .
  • Arrhenius Kinetics : Calculate activation energy (Ea) to extrapolate shelf-life under accelerated conditions .

Q. What advanced techniques characterize the compound’s solid-state properties (e.g., polymorphism)?

Methodological Answer:

  • Powder XRD : Compare diffraction patterns with known polymorphs (e.g., Form I vs. Form II) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity and phase transitions at 25°C/60% RH .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with comparable polarity .
  • Catalysis : Use immobilized enzymes (e.g., lipase B) for esterification steps to reduce metal catalyst waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.